5-(Cyclopropylmethyl)-2-isopropoxyphenol
Description
5-(Cyclopropylmethyl)-2-isopropoxyphenol is a substituted phenolic compound characterized by a cyclopropylmethyl group at the 5-position and an isopropoxy group at the 2-position of the benzene ring. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) due to the cyclopropylmethyl substituent and the ether linkage of the isopropoxy group.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-6-5-11(8-12(13)14)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
DQLFLSCZYFXZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-isopropoxyphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then attached to the phenol ring through a Friedel-Crafts alkylation reaction.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, where isopropyl alcohol reacts with the phenol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 5-(Cyclopropylmethyl)-2-isopropoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
5-(Cyclopropylmethyl)-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share partial structural homology with 5-(Cyclopropylmethyl)-2-isopropoxyphenol:
Key Observations:
~3.2). Thymol is widely studied for its antimicrobial activity, suggesting that the bulkier cyclopropylmethyl substituent in 5-(Cyclopropylmethyl)-2-isopropoxyphenol may alter membrane penetration efficiency . The isopropoxy group in the target compound replaces thymol’s isopropyl group, introducing an ether oxygen that could influence metabolic stability (e.g., resistance to oxidative degradation) .
5-Isopropylthiophene-2-carboxylic Acid: The thiophene core introduces aromaticity with sulfur, which may enhance electronic interactions in biological systems compared to the phenol ring. The carboxylic acid group at C2 provides strong acidity (pKa ~4.5), contrasting with the neutral isopropoxy group in the target compound .
Phosphonate Derivatives : Phosphorus-containing analogs exhibit entirely divergent reactivity (e.g., enzyme inhibition via phosphate mimicry), highlighting the uniqueness of 5-(Cyclopropylmethyl)-2-isopropoxyphenol’s phenolic scaffold.
Stability and Reactivity:
- The cyclopropylmethyl group introduces ring strain, which may increase susceptibility to radical-mediated degradation compared to thymol’s methyl group. However, the isopropoxy group’s ether linkage likely improves oxidative stability relative to thymol’s isopropyl substituent .
- The absence of a carboxylic acid group (cf. 5-isopropylthiophene-2-carboxylic acid) reduces acidity, making the target compound less reactive in proton-transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
